Cas no 200123-07-5 ((2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one)

(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is a chalcone derivative characterized by its α,β-unsaturated ketone structure. This compound exhibits notable electronic properties due to the presence of a nitro group at the meta position of the phenyl ring and an isopropyl substituent on the opposing aromatic system. Its conjugated double bond system enhances reactivity, making it a valuable intermediate in organic synthesis, particularly for heterocyclic formation and Michael addition reactions. The nitro group further contributes to its utility in electrophilic substitution processes. With a well-defined molecular structure, this compound is suitable for applications in material science and pharmaceutical research, where precise functionalization is critical.
(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one structure
200123-07-5 structure
Product name:(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
CAS No:200123-07-5
MF:C18H17NO3
MW:295.332484960556
MDL:MFCD00089082
CID:4710415

(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • (2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
    • 4-ISOPROPYL-3'-NITROCHALCONE
    • (E)-1-(3-nitrophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
    • MDL: MFCD00089082
    • Inchi: 1S/C18H17NO3/c1-13(2)15-9-6-14(7-10-15)8-11-18(20)16-4-3-5-17(12-16)19(21)22/h3-13H,1-2H3/b11-8+
    • InChI Key: RHCZGQPKVIERAD-DHZHZOJOSA-N
    • SMILES: O=C(/C=C/C1C=CC(=CC=1)C(C)C)C1C=CC=C(C=1)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 417
  • Topological Polar Surface Area: 62.9

(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB421614-5 g
(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
200123-07-5
5g
€658.70 2023-04-24
abcr
AB421614-25 g
(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
200123-07-5
25g
€1169.90 2023-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194083-2g
(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
200123-07-5 98%
2g
¥3624 2023-04-15
abcr
AB421614-5g
(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one; .
200123-07-5
5g
€658.70 2025-02-17
abcr
AB421614-25g
(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one; .
200123-07-5
25g
€1169.90 2025-02-17
abcr
AB421614-1g
(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one; .
200123-07-5
1g
€339.20 2025-02-17
abcr
AB421614-10g
(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one; .
200123-07-5
10g
€786.50 2025-02-17
A2B Chem LLC
AJ25305-100g
(2E)-1-(3-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
200123-07-5 95+%
100g
$4037.00 2024-04-20
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
J20_523750-10g
(2E)-1-(3-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
200123-07-5 95+%
10g
¥7172.00 2024-08-09
A2B Chem LLC
AJ25305-25g
(2E)-1-(3-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
200123-07-5 95+%
25g
$1944.00 2024-04-20

(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one Related Literature

Additional information on (2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one (CAS No. 200123-07-5): A Comprehensive Overview

(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, also known by its CAS number 200123-07-5, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a nitrophenyl group and an isopropyl-substituted phenyl group, linked through a conjugated enone system. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.

The chemical structure of (2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one can be represented as follows:

Structure of (2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

The nitro group in the molecule is known for its strong electron-withdrawing properties, which can influence the compound's reactivity and biological activity. The isopropyl-substituted phenyl group, on the other hand, provides steric hindrance and hydrophobic character, which can affect the compound's solubility and membrane permeability. The conjugated enone system further enhances the molecule's electronic properties, making it a versatile scaffold for chemical modifications.

Recent studies have explored the potential therapeutic applications of (2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This effect is attributed to its ability to modulate key signaling pathways involved in inflammation, such as NF-κB and MAPK.

Another promising application of (2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is in the treatment of neurodegenerative diseases. Research has demonstrated that this compound can protect neurons from oxidative stress and apoptosis, which are common mechanisms underlying conditions like Alzheimer's disease and Parkinson's disease. The neuroprotective effects are thought to be mediated by its antioxidant properties and its ability to modulate mitochondrial function.

In addition to its biological activities, the synthesis of (2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has been optimized to improve yield and purity. Various synthetic routes have been reported, including Knoevenagel condensation reactions and Claisen-Schmidt condensations. These methods have been refined to minimize side reactions and enhance the overall efficiency of the synthesis process.

The pharmacokinetic properties of (2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one have also been investigated. Studies have shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as a therapeutic agent. However, more detailed studies are needed to fully understand its metabolism and potential drug-drug interactions.

Clinical trials are currently underway to evaluate the safety and efficacy of (2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one in various disease models. Preliminary results from phase I trials have indicated that it is well-tolerated at therapeutic doses, with no significant adverse effects observed. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.

In conclusion, (2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one (CAS No. 200123-07-5) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, coupled with its favorable pharmacological properties, makes it an attractive candidate for further research and development in the pharmaceutical industry.

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Amadis Chemical Company Limited
(CAS:200123-07-5)(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
A1140240
Purity:99%/99%
Quantity:2g/10g
Price ($):587.0/899.0